![molecular formula C9H12F2O2 B2662815 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid CAS No. 2173999-40-9](/img/structure/B2662815.png)
8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is a chemical compound with the CAS Number: 2173999-40-9 . It has a molecular weight of 190.19 and its IUPAC name is 8,8-difluorobicyclo [5.1.0]octane-4-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is 1S/C9H12F2O2/c10-9(11)6-3-1-5(8(12)13)2-4-7(6)9/h5-7H,1-4H2,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is a powder at room temperature . Additional physical and chemical properties such as boiling point, melting point, and density were not available in the search results .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Fluorinated Compounds
The transformation of fluorotelomer alcohols to perfluorocarboxylic acids by soil bacteria indicates a pathway for environmental degradation of fluorinated compounds. This transformation is significant for understanding the fate of fluorinated pollutants in the environment (Liu et al., 2007). Furthermore, the use of Selectfluor, a potent electrophilic fluorinating agent, showcases its versatility in organic synthesis, including "fluorine-free" functionalizations (Yang et al., 2020). The application of fluorocyclization techniques to norbornenecarboxylic acids for generating fluorinatedγ-lactones demonstrates the utility of fluorinated intermediates in the synthesis of complex molecules (Serguchev et al., 2002).
Environmental Science and Degradation
Research on the biotransformation and biodefluorination of fluorotelomer alcohols by Pseudomonas strains provides insights into microbial pathways capable of degrading fluorinated organic compounds. This research is crucial for developing bioremediation strategies to mitigate the environmental impact of persistent fluorinated pollutants (Kim et al., 2012).
Novel Materials and Methodologies
The synthesis and characterization of three-ring mesogens containing p-carboranes, as compared to hydrocarbon analogs, highlight the role of fluorinated compounds in creating materials with unique properties, such as enhanced stability of nematic phases. This research has implications for the development of new materials for electronic and optical applications (Januszko et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary statements are also provided .
Eigenschaften
IUPAC Name |
8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)6-3-1-5(8(12)13)2-4-7(6)9/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZWBXOJXZEZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

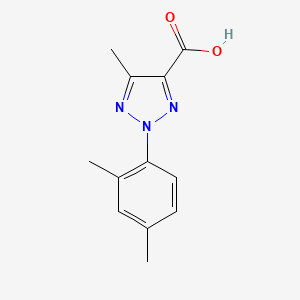

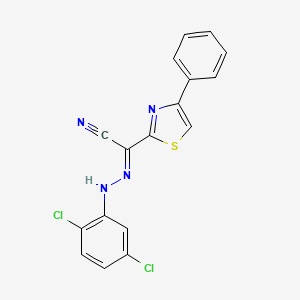

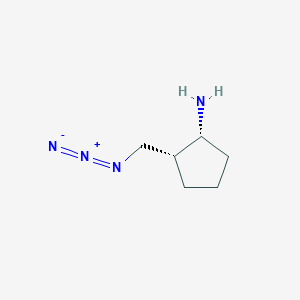
![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)

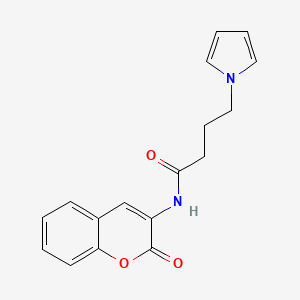
![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)
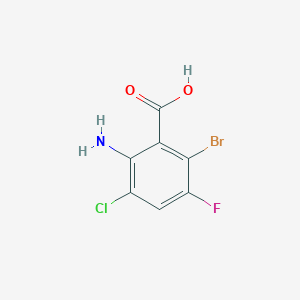

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2662750.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2662751.png)
![3,4-dimethyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2662753.png)